1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate

Orthogonal protection Solid-phase peptide synthesis Medicinal chemistry building blocks

1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate (CAS 2135331-43-8, MF C14H15BrN2O4, MW 355.18 g/mol) is a polyfunctional indazole building block bearing an N1-Boc carbamate, a C4-methyl ester, and a C6-bromo substituent. The indazole scaffold is a recognized privileged structure in medicinal chemistry, and N1-alkoxycarbonyl-protected variants are widely employed as intermediates for kinase inhibitors, anti-inflammatory agents, and L-CPT1 modulators.

Molecular Formula C14H15BrN2O4
Molecular Weight 355.18 g/mol
Cat. No. B12952318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate
Molecular FormulaC14H15BrN2O4
Molecular Weight355.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br
InChIInChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-11-6-8(15)5-9(12(18)20-4)10(11)7-16-17/h5-7H,1-4H3
InChIKeyDUJFSRAGBBFINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate: Procurement-Relevant Identity and Class Positioning


1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate (CAS 2135331-43-8, MF C14H15BrN2O4, MW 355.18 g/mol) is a polyfunctional indazole building block bearing an N1-Boc carbamate, a C4-methyl ester, and a C6-bromo substituent . The indazole scaffold is a recognized privileged structure in medicinal chemistry, and N1-alkoxycarbonyl-protected variants are widely employed as intermediates for kinase inhibitors, anti-inflammatory agents, and L-CPT1 modulators [1]. This compound occupies a distinct position at the intersection of orthogonal protecting-group chemistry and a heavy-atom (Br) synthetic handle on the benzenoid ring, which differentiates it from non-halogenated or differently halogenated indazole-1,4-dicarboxylate analogs in both synthetic strategy and procurement decision-making.

Why 6-Bromo-N1-Boc-C4-Methyl Substitution Pattern Cannot Be Interchanged for 1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate


Generic substitution of indazole-1,4-dicarboxylate building blocks fails because the precise position of the bromine atom (C6 vs. C3, C5, or C7) and the nature of the N1 and C4 ester groups dictate orthogonal deprotection orthogonality, cross-coupling regioselectivity, and downstream biological target engagement. For example, the 6-bromo isomer enables Pd-catalyzed functionalization at the benzenoid ring without competing reactivity at the N1 or C4 positions, whereas the 3-bromo regioisomer (CAS 473416-13-6) places the halogen on the pyrazole ring, altering both electronic character and coupling site . Similarly, the non-halogenated des-bromo analog (CAS 1337881-19-2) lacks the heavy-atom synthetic handle entirely, precluding C–C bond formation at C6. The following table summarizes key comparators and their differentiating features relative to the target compound.

Quantitative Differentiation Evidence for 1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate Selection Over Closest Analogs


Orthogonal Ester Deprotection Selectivity: Boc vs. Methyl Ester Cleavage Kinetics

The target compound presents an N1-tert-butyl carbamate (Boc) and a C4-methyl ester. In standard acidolytic conditions (TFA/CH₂Cl₂, 1:1 v/v, 25°C), the Boc group undergoes quantitative cleavage within 1–2 h, while the methyl ester remains >95% intact, enabling sequential deprotection without C4 ester hydrolysis [1]. In contrast, base-labile protecting groups (e.g., Fmoc) or tert-butyl esters at C4 would exhibit inverse or non-orthogonal cleavage profiles. The des-bromo analog (CAS 1337881-19-2) shares this orthogonal pair but lacks the C6 halogen, reducing its utility for subsequent cross-coupling . This orthogonal stability profile is critical for multi-step synthesis of indazole-based kinase inhibitors and L-CPT1 modulators where sequential deprotection is required.

Orthogonal protection Solid-phase peptide synthesis Medicinal chemistry building blocks

C6-Bromo Substituent as a Superior Cross-Coupling Handle vs. C3-Iodo and Non-Halogenated Analogs

The C6-bromo substituent on the benzenoid ring of the target compound is positioned for Pd(0)-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) without interference from the N1 or C4 ester groups [1]. The 3-iodo analog (CAS 944899-19-8) places the halogen on the pyrazole ring, which exhibits different oxidative addition rates and can lead to competing N-arylation or ring-opening side reactions. The des-bromo analog (CAS 1337881-19-2) completely lacks a halogen coupling handle. In a model Suzuki reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), C6-bromoindazoles typically achieve >80% conversion within 4–6 h, whereas C3-haloindazoles often require longer times or specialized ligands due to lower electron density at the pyrazole C–X bond [2].

Suzuki coupling Buchwald-Hartwig amination Pd-catalyzed cross-coupling

Regioisomeric Purity: Defined C6-Bromo Substitution vs. Mixed or Undefined Regioisomers

The target compound is supplied with a standard purity of 98% (HPLC) and is unambiguously the 6-bromo regioisomer, as confirmed by ¹H NMR and ¹³C NMR . In contrast, many commercially available indazole-1,4-dicarboxylate building blocks may be marketed as mixtures of N1/N2 isomers or as unspecified regioisomers when the halogens position is not rigorously controlled. For example, N-alkylation of 1H-indazole with halo esters yields N1/N2 mixtures (typically ~70:30 N1:N2) that require chromatographic separation [1]. The target compound's defined N1-Boc, C4-methyl ester, C6-bromo substitution pattern eliminates regioisomeric ambiguity, ensuring reproducible reactivity in automated parallel synthesis and scale-up.

Regiochemical purity NMR characterization Procurement specifications

Molecular Weight and Heavy-Atom Content: Differentiation for Radiolabeling and Mass Spectrometry Applications

The presence of a bromine atom (MW 79.9/81.9 Da) in the target compound (MW 355.18) provides a characteristic isotopic signature (1:1 M/M+2 pattern) that is absent in the des-bromo analog (MW 276.29) . This isotopic pattern facilitates LC-MS tracking of the compound and its derivatives in metabolic stability assays and reaction monitoring. For radiolabeling applications, the C6-bromo position can serve as a precursor for ⁷⁶Br or ⁷⁷Br incorporation, which is not feasible with non-halogenated or iodo analogs (iodine isotopes have different nuclear properties). The 3-iodo analog (MW 402.18) has a heavier halogen but at a different ring position, limiting its use for benzenoid ring labeling .

Radiolabeling Mass spectrometry Heavy-atom derivatization

High-Value Application Scenarios for 1-(Tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate Based on Differentiating Evidence


Divergent Library Synthesis of Indazole-Based Kinase Inhibitors via Sequential Orthogonal Deprotection and C6 Cross-Coupling

Medicinal chemistry teams synthesizing focused libraries of indazole kinase inhibitors can leverage the orthogonal Boc/methyl ester protection of 1-(tert-butyl) 4-methyl 6-bromo-1H-indazole-1,4-dicarboxylate. After TFA-mediated Boc removal, the free N1–H can be alkylated or acylated while the C4-methyl ester remains intact. Subsequent Suzuki coupling at C6 with arylboronic acids installs diverse aryl groups on the benzenoid ring, a strategy not feasible with the des-bromo analog (CAS 1337881-19-2) . The orthogonal deprotection profile is supported by established Boc/methyl ester lability data, and the C6-bromo coupling efficiency is supported by the broader class of 6-bromoindazole cross-coupling precedents [1]. Analogs lacking the C6-bromo handle require separate halogenation steps, adding 1–2 synthetic steps and reducing overall yield.

Synthesis of L-CPT1 Inhibitor Intermediates Requiring C6-Aryl Substitution

Indazole-based L-CPT1 inhibitors, such as those disclosed in US20080103182, often require a substituted benzenoid ring for target engagement . The target compound serves as a direct precursor: Boc deprotection reveals the N1 for N-alkylation, and the C6-bromo enables installation of aryl/heteroaryl groups via Pd-catalyzed cross-coupling with high regiochemical fidelity. The 3-bromo regioisomer (CAS 473416-13-6) would position the substituent on the pyrazole ring, potentially abolishing L-CPT1 inhibitory activity. The single-isomer purity (>98%) ensures consistent SAR data across batches, a critical requirement for patent-enabling medicinal chemistry [1].

PET Tracer Precursor Development via ⁷⁶Br Radiolabeling at the C6 Position

For positron emission tomography (PET) tracer development, the C6-bromo substituent provides a site for nucleophilic ⁷⁶Br radiolabeling (t₁/₂ = 16.2 h) on the benzenoid ring without interference from the N1 or C4 protecting groups . This regioselective labeling is not achievable with the des-bromo analog, and the 3-iodo analog would direct labeling to the pyrazole ring, which may be metabolically less stable. The target compound's orthogonal protecting groups allow deprotection after radiolabeling under mild conditions, preserving the integrity of the radiotracer. The Br isotopic signature also aids in cold-standard characterization by LC-MS [1].

Process Chemistry Scale-Up of Indazole Intermediates with Batch-Traceable QC

Process R&D groups scaling up indazole intermediates for preclinical tox batches require materials with defined regioisomeric purity and full analytical traceability. The target compound, supplied by Bidepharm at 98% purity with batch-specific NMR and HPLC QC data, meets these requirements . In contrast, in-house N-alkylation of 1H-indazole yields N1/N2 mixtures (~70:30) that demand chromatographic separation and QC re-validation, adding cost and time. The compound's solid-state stability (storage at 2–8°C) further supports procurement for multi-campaign use, a logistical advantage over analogs requiring –20°C storage [1].

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